molecular formula C11H9FO B3155438 (4-Fluoronaphthalen-1-yl)methanol CAS No. 79996-88-6

(4-Fluoronaphthalen-1-yl)methanol

Cat. No. B3155438
CAS RN: 79996-88-6
M. Wt: 176.19 g/mol
InChI Key: VUBALBHXIXXZTQ-UHFFFAOYSA-N
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Description

“(4-Fluoronaphthalen-1-yl)methanol” is a chemical compound with the molecular formula C11H9FO . It has a molecular weight of 176.18 g/mol .


Synthesis Analysis

The synthesis of “(4-Fluoronaphthalen-1-yl)methanol” involves several stages . The first stage involves the reaction of 4-fluoro-1-naphthoic acid with N-ethyl-N,N-diisopropylamine and isobutyl chloroformate in tetrahydrofuran at -10°C for 0.5 hours . The second stage involves the reaction with sodium tetrahydridoborate in tetrahydrofuran and water at 20°C for 0.333333 hours . The third stage involves the reaction with hydrogen chloride in water .


Molecular Structure Analysis

The InChI code for “(4-Fluoronaphthalen-1-yl)methanol” is 1S/C11H9FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2 .


Physical And Chemical Properties Analysis

“(4-Fluoronaphthalen-1-yl)methanol” is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Environmental Chemistry: Fluorinated Contaminant Studies

Environmental scientists investigate the fate and transport of fluorinated compounds in ecosystems. (4-Fluoronaphthalen-1-yl)methanol may be present as a trace contaminant due to industrial processes or natural sources. Researchers study its degradation pathways, bioaccumulation potential, and environmental impact.

Safety and Hazards

“(4-Fluoronaphthalen-1-yl)methanol” is classified with the signal word “Warning” and is associated with the hazard statements H315 and H319 . Precautionary measures include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

(4-fluoronaphthalen-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBALBHXIXXZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoronaphthalen-1-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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